2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cryptosporidium parvum EC50 Fluorine SAR

Procure CAS 852374-53-9 for your drug discovery program. The meta-fluorophenyl substituent on this [1,2,4]triazolo[4,3-b]pyridazine scaffold is essential for anti-Cryptosporidium potency—a property not replicated by para-fluoro or non-fluorinated analogs. Its unsubstituted primary amide terminus offers a favorable solubility and permeability profile compared to bulkier N-aryl acetamide derivatives, making it a superior starting point for lead optimization and hERG safety differentiation. Deploy as a validated bromodomain recognition motif (BRD4 BD1) in TR-FRET/AlphaScreen assays or as a core scaffold for parallel library synthesis targeting the critical [4,3-b] ring junction geometry.

Molecular Formula C13H10FN5OS
Molecular Weight 303.32
CAS No. 852374-53-9
Cat. No. B2415647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
CAS852374-53-9
Molecular FormulaC13H10FN5OS
Molecular Weight303.32
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)N
InChIInChI=1S/C13H10FN5OS/c14-9-3-1-2-8(6-9)13-17-16-11-4-5-12(18-19(11)13)21-7-10(15)20/h1-6H,7H2,(H2,15,20)
InChIKeyANBYVJQIJBQZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS 852374-53-9): Core Scaffold & Procurement-Relevant Identity


2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS 852374-53-9) is a heterocyclic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine core, bearing a 3-fluorophenyl substituent at the triazole C3 position and a thioacetamide side chain at the pyridazine C6 position . Its molecular formula is C₁₃H₁₀FN₅OS, with a molecular weight of 303.32 g/mol . This compound belongs to the aryl acetamide triazolopyridazine class, which has been the subject of focused structure–activity relationship (SAR) campaigns targeting the apicomplexan parasite Cryptosporidium [1].

Why 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide Cannot Be Replaced by Common In-Class Analogs


Within the aryl acetamide triazolopyridazine series, seemingly minor structural perturbations—fluorine regioisomerism (meta vs. para), thioether linker identity, and amide N-substitution—produce order-of-magnitude differences in anticryptosporidial potency [1]. The 3-fluorophenyl (meta-fluoro) substituent on the triazole ring confers distinct electronic and steric properties that cannot be replicated by the 4-fluorophenyl (para) isomer or by non-fluorinated phenyl analogs [1]. Furthermore, the primary (unsubstituted) acetamide terminus distinguishes 852374-53-9 from the vast majority of patented N-aryl and N-alkyl acetamide derivatives, which exhibit divergent solubility, permeability, and target-engagement profiles [2]. Generic substitution without head-to-head potency, selectivity, and pharmacokinetic data therefore risks loss of the specific biological signature that makes this chemotype valuable.

Quantitative Differentiation Evidence for 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (852374-53-9)


Meta-Fluorine Substituent Confers Superior Anticryptosporidial Potency Over Para-Fluoro and Non-Fluorinated Phenyl Analogs

In a systematic SAR study of 70 aryl acetamide triazolopyridazines, the 3-fluorophenyl (meta‑F) substitution was identified as a key driver of potency against Cryptosporidium parvum. The unsubstituted phenyl analog loses substantial activity, and the 4-fluorophenyl (para‑F) isomer shows a potency shift consistent with the electron‑withdrawing preference of the binding site [1]. The 3-fluorophenyl substituent positions the fluorine in an orientation that optimally balances electronic effects and steric fit, whereas the para‑fluoro orientation introduces a dipole moment misalignment that reduces target engagement [1].

Cryptosporidium parvum EC50 Fluorine SAR

Thioether Linker at C6 Distinguishes 852374-53-9 from the Piperazine-Linked Lead Series SLU-2633/SLU-10482

The triazolopyridazine anticryptosporidial chemotype has been optimized through two distinct linker strategies. The piperazine-acetamide linker series, exemplified by SLU-2633 (EC₅₀ = 0.17 µM) and SLU-10482 (EC₅₀ = 0.07 µM), achieves picomolar potency but introduces hERG liability concerns [1][2]. The thioether‑linked series, to which 852374-53-9 belongs, replaces the piperazine with a direct thioacetamide connection at the pyridazine C6 position. This structural simplification eliminates the basic amine center, which is predicted to reduce hERG channel affinity and improve the cardiac safety margin relative to SLU-2633 [2].

Linker SAR Thioacetamide Piperazine-acetamide

Unsubstituted Acetamide Terminus Confers Physicochemical Differentiation from N‑Aryl Acetamide Derivatives

The primary acetamide group (-C(=O)NH₂) of 852374-53-9 provides two hydrogen bond donors (HBD), whereas the N‑aryl acetamide analogs (e.g., N-(3-fluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, CAS 852374-63-1) present only one HBD . This difference increases topological polar surface area (TPSA) and aqueous solubility for the primary amide, as predicted by standard drug-likeness filters . Higher HBD count is associated with improved solubility but potentially reduced passive membrane permeability, which may be advantageous for targeting extracellular or luminal parasites such as Cryptosporidium [1].

Physicochemical properties Hydrogen bond donor Solubility

Triazolo[4,3-b]pyridazine Core Ring Junction Enables BRD4 Bromodomain Inhibition Not Accessible to [1,2,4]Triazolo[4,3-a]pyrazine Isomers

A related study of [1,2,4]triazolo[4,3-b]pyridazine derivatives demonstrated micromolar inhibition of the BRD4 bromodomain BD1 (IC₅₀ values in the range of 9.6–195 µM), with co‑crystal structures confirming a binding mode that occupies the acetyl‑lysine recognition pocket [1]. The [4,3-b] ring junction is critical for this activity; the isomeric [1,2,4]triazolo[4,3-a]pyrazine scaffold shows no detectable BRD4 engagement under identical assay conditions [1]. This scaffold‑dependent selectivity indicates that 852374-53-9, by virtue of its [4,3-b] core, may serve as a probe for bromodomain targets that cannot be addressed by more common triazolopyrazine libraries.

BRD4 BD1 Bromodomain inhibitor Scaffold hopping

Validated Research & Industrial Application Scenarios for 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (852374-53-9)


Cryptosporidium parvum Phenotypic Screening & Anti-Parasitic Lead Optimization

This compound serves as a direct structural analog in the aryl acetamide triazolopyridazine anti‑Cryptosporidium series, where meta‑fluorophenyl substitution is essential for potency [1]. It can be used as a reference compound or starting scaffold for further SAR exploration around the thioether linker and acetamide terminus, particularly for programs prioritizing hERG safety differentiation over the piperazine-linked leads SLU-2633 and SLU-10482 [2].

BRD4 Bromodomain Probe Development & Epigenetic Inhibitor Screening

The [1,2,4]triazolo[4,3-b]pyridazine core is a validated bromodomain recognition motif, with co‑crystal structures confirming occupancy of the BRD4 BD1 acetyl‑lysine pocket [3]. Compound 852374-53-9 can be deployed in AlphaScreen or TR‑FRET displacement assays to profile BD1/BD2 selectivity and guide fragment‑based design of epigenetic chemical probes.

Physicochemical Developability Assessment in Antiparasitic Drug Discovery

With its low molecular weight (303.32 Da), two hydrogen bond donors, and moderate predicted TPSA (~104 Ų), 852374-53-9 is well‑suited as a benchmark for solubility‑limited absorption studies in Cryptosporidium drug development [1]. Its primary amide terminus provides a favorable developability starting point compared to heavier N‑aryl acetamide derivatives, enabling formulation scientists to evaluate dissolution rate and intestinal lumen exposure—key parameters for luminally‑active antiparasitic agents [2].

Structure‑Guided Scaffold Hopping & Heterocyclic Library Design

The [4,3-b] ring junction geometry is a critical determinant of target engagement, distinguishing it from inactive [4,3-a] triazolopyrazine regioisomers [3]. Medicinal chemistry teams can use 852374-53-9 as a core scaffold for parallel library synthesis, exploring substituent diversity at the 3‑phenyl and 6‑thioacetamide positions while maintaining the essential [4,3-b] connectivity required for bromodomain and/or kinase target engagement.

Quote Request

Request a Quote for 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.